molecular formula C18H20F2N4O3 B8461317 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methyl-1-piperazinyl)-4-oxo- CAS No. 110871-85-7

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methyl-1-piperazinyl)-4-oxo-

Cat. No. B8461317
CAS RN: 110871-85-7
M. Wt: 378.4 g/mol
InChI Key: BJUDJYXQSBLEIA-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methyl-1-piperazinyl)-4-oxo- is a useful research compound. Its molecular formula is C18H20F2N4O3 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methyl-1-piperazinyl)-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methyl-1-piperazinyl)-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

110871-85-7

Product Name

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methyl-1-piperazinyl)-4-oxo-

Molecular Formula

C18H20F2N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H20F2N4O3/c1-8-6-23(5-4-22-8)16-12(19)14(21)11-15(13(16)20)24(9-2-3-9)7-10(17(11)25)18(26)27/h7-9,22H,2-6,21H2,1H3,(H,26,27)

InChI Key

BJUDJYXQSBLEIA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-cyclopropyl-5,6,8-trifluoro-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (150 mg) and 28% aqueous ammonia (15 ml) was heated at 100° C. for 48 hours in a sealed tube. The reaction mixture was evaporated to dryness under reduced pressure and water was added to the residue. The mixture was extracted with chloroform. After drying, the extract was evaporated and the residue was recrystallized from chloroform-ethanol to give 5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (93 mg), m.p. 251°-253° C.
Name
1-cyclopropyl-5,6,8-trifluoro-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.25 g), 2-methylpiperazine (2.0 g), and pyridine (13 ml) was heated at 105°-110° C. for 1 hour with stirring. The reaction mixture was evaporated to dryness under reduced pressure and water was added to the residue. The mixture was extracted with chloroform and the extract was dried. After evaporation of chloroform, ethanol was added to the residue. The resulting crystals were filtered and recrystallized from chloroform-ethanol to give 5-amino-1-cyclopropyl-6,8-difluoro-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.4 g), m.p. 251°-253° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

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